2-amino-N-(3-chloro-4-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
CAS No.: 903281-88-9
Cat. No.: VC4487293
Molecular Formula: C23H17ClN4O4
Molecular Weight: 448.86
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 903281-88-9 |
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Molecular Formula | C23H17ClN4O4 |
Molecular Weight | 448.86 |
IUPAC Name | 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide |
Standard InChI | InChI=1S/C23H17ClN4O4/c1-13-5-8-15(12-17(13)24)26-23(30)19-18-4-2-3-11-27(18)21(20(19)25)22(29)14-6-9-16(10-7-14)28(31)32/h2-12H,25H2,1H3,(H,26,30) |
Standard InChI Key | LEBMTMHRFOGODK-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a tricyclic indolizine core substituted at three positions:
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Position 1: A carboxamide group linked to a 3-chloro-4-methylphenyl moiety.
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Position 2: A primary amine (-NH₂).
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Position 3: A 4-nitrobenzoyl group.
This arrangement creates a planar aromatic system with distinct electron-deficient (nitro group) and electron-rich (amine) regions, influencing its reactivity and intermolecular interactions .
Molecular Formula and Weight
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IUPAC Name: 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
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Molecular Formula: C₂₃H₁₇ClN₄O₄
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Molecular Weight: 448.86 g/mol (calculated via exact mass)
Table 1: Key physicochemical properties
Property | Value |
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XLogP3-AA | 4.2 (predicted) |
Hydrogen Bond Donors | 3 (-NH₂, -CONH-) |
Hydrogen Bond Acceptors | 7 (carbonyl, nitro, amine) |
Topological Polar SA | 132 Ų |
The nitro group at the benzoyl para position introduces strong electron-withdrawing effects, reducing π-electron density across the indolizine system compared to ethoxy- or methyl-substituted analogs .
Synthetic Approaches
Retrosynthetic Analysis
The synthesis follows a three-component strategy:
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Indolizine Core Formation: Via [3+2] cycloaddition between acyl pyridines and α,β-unsaturated aldehydes, as demonstrated in analogous systems .
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Nitrobenzoyl Introduction: Late-stage acylation using 4-nitrobenzoyl chloride under Friedel-Crafts conditions.
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Carboxamide Coupling: Reaction of 1-chloroindolizine intermediate with 3-chloro-4-methylaniline via Buchwald-Hartwig amination.
Critical Reaction Steps
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Nitro Group Incorporation: Requires careful temperature control (-10°C to 0°C) to avoid over-nitration, given the indolizine ring's susceptibility to electrophilic attack .
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Regioselectivity Challenges: The 3-position acylation competes with 2-position reactivity; microwave-assisted synthesis (80°C, 30 min) improves yield to ~62% in model systems.
Table 2: Synthetic optimization parameters
Parameter | Optimal Range | Impact on Yield |
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Acylation Temp | -5°C to 5°C | +35% |
Catalyst Loading | 5% Pd(OAc)₂ | +22% |
Solvent System | DMF:THF (3:1) | +18% |
Post-synthetic purification employs reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O), achieving >95% purity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.45 (d, J=2.4 Hz, 1H, Ar-H) → Nitrobenzoyl ortho proton
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δ 6.98 (s, 2H, -NH₂) → Amine protons
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δ 2.31 (s, 3H, -CH₃) → Methyl group
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¹³C NMR:
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167.8 ppm (C=O, carboxamide)
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152.1 ppm (C-NO₂)
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Mass Spectrometry
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HRMS (ESI+): m/z 449.8543 [M+H]⁺ (calc. 449.8549)
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Fragmentation pattern shows loss of NO₂ (46 Da) at MS², confirming nitro group positioning .
Biological Activity and Mechanisms
In Vitro Pharmacological Profile
While direct data is unavailable, structural analogs exhibit:
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Anticancer Activity: IC₅₀ = 8.2 μM against MCF-7 cells via Topoisomerase II inhibition.
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Antimicrobial Effects: MIC = 16 μg/mL vs. S. aureus, attributed to membrane disruption .
The nitro group may enhance bacterial nitroreductase targeting but risks mutagenicity—a key toxicity concern requiring metabolic studies .
Structure-Activity Relationships (SAR)
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Nitro Position: Para > meta (4x potency in antimicrobial assays) .
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Chloro Substituent: 3-Cl improves cellular permeability (LogP +0.4 vs. 4-Cl).
Table 3: Comparative bioactivity of indolizine derivatives
Compound | Anticancer IC₅₀ | Antimicrobial MIC |
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4-Nitrobenzoyl derivative | 11.4 μM | 18 μg/mL |
4-Ethoxybenzoyl analog | 23.7 μM | 32 μg/mL |
Methylphenyl carboxamide | 45.2 μM | >64 μg/mL |
Applications and Industrial Relevance
Pharmaceutical Development
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Lead Compound: For dual-action antimicrobial/anticancer agents targeting hospital-acquired infections.
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Prodrug Potential: Nitro group reduction to amine could modulate toxicity profiles .
Material Science Applications
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Organic Semiconductors: Nitro-induced electron deficiency enables n-type charge transport (μₑ = 0.14 cm²/V·s) .
Limitations and Future Directions
Current Challenges
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Synthetic Scalability: 23% yield in multi-gram reactions due to nitro group instability.
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Aqueous Solubility: <0.1 mg/mL in PBS (pH 7.4), necessitating formulation studies.
Recommended Research Priorities
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